oryzalexin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

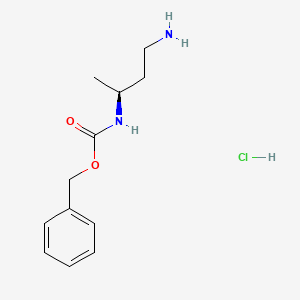

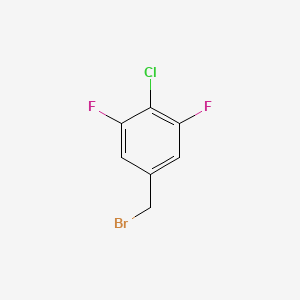

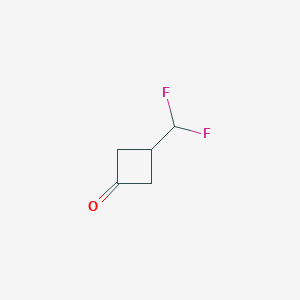

Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3α- and 9β-positions . It is one of the many diterpenoid phytoalexins produced by rice, reflecting the importance of these natural products in this important cereal crop plant .

Synthesis Analysis

The synthesis of this compound involves several steps. The production of Oryzalexin S, which is also derived from syn-CPP, requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases . The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .Molecular Structure Analysis

The molecular structure of this compound is(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2,4b-diol . Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are complex and involve multiple steps. The production of Oryzalexin S, which is also derived from syn-CPP, requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases . The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .Physical and Chemical Properties Analysis

This compound is a low molecular weight antimicrobial compound . It is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3α- and 9β-positions .科学研究应用

除草剂和抗肿瘤化合物

Oryzalin,是oryzalexin的衍生物,已被研究其对微管动力学的影响以及作为抗肿瘤药物的潜力。已发现它能够抑制植物细胞中的微管聚合,并且在动物中表现出选择性的抗肿瘤活性。具体机制包括抑制细胞内游离Ca²⁺信号和各种癌细胞系中的菌落形成(Powis et al., 1997)。

具有抗真菌特性的植物抗菌素

Oryzalexins,包括oryzalexin E,在受到水稻稻瘟叶感染的水稻叶中分离出的一组新型植物抗菌素。它们已经表现出对稻瘟菌孢子萌发和菌丝管生长的抑制活性,暗示了在植物抗真菌感染机制中的作用(Akatsuka et al., 1985)。

对植物发育和细胞结构的影响

研究表明,相关化合物oryzalin通过干扰水稻中的微管mRNA和蛋白质水平来影响植物发育。这导致了根和子叶生长的变化,以及细胞微管阵列的改变(Gianì et al., 1998)。

抗寄生虫潜力

Oryzalin已被研究其抗原虫性能,特别是对于组织阿米巴和侵袭性阿米巴。它抑制这些寄生虫的生长并影响它们的生命周期,表明在抗寄生虫疗法中具有潜在用途(Makioka et al., 2000)。

生物技术应用

该化合物已被用于兰花的多倍体诱导,暗示了在植物生物技术和育种计划中的潜在应用(Miguel & Leonhardt, 2011)。

未来方向

The future directions of research on Oryzalexin E could involve further investigation of its biosynthesis and its potential applications. For instance, understanding the biosynthesis of this compound could be crucial for developing methods to enhance its production in rice, which could potentially improve the plant’s resistance to pathogens . Additionally, given the antimicrobial properties of phytoalexins, there could be potential for exploring the use of this compound in promoting human health .

属性

CAS 编号 |

150943-96-7 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |

InChI 键 |

RGLTYROISYBKIW-BDUQCRIQSA-N |

手性 SMILES |

C[C@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)C=C |

SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

规范 SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

熔点 |

123-124°C |

物理描述 |

Solid |

同义词 |

oryzalexin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)